Molecular Weight Reduction vs. N-Phenyl Analog (CAS 400086-12-6)
The target compound possesses an N-allyl substituent, which reduces the molecular weight by approximately 8.8% compared to the N-phenyl analog (CAS 400086-12-6). This reduction is associated with a lower calculated XLogP (estimated ~3.5 for the allyl derivative vs. 4.5 for the N-phenyl analog), indicating potentially improved aqueous solubility and compliance with Lipinski's Rule of Five for oral drug candidates . No experimental solubility or permeability data are available from primary sources for either compound.
| Evidence Dimension | Molecular Weight and Calculated XLogP |
|---|---|
| Target Compound Data | MW = 371.64 g/mol; XLogP estimated ~3.5 (based on structural similarity to other N-alkyl amides in the series) |
| Comparator Or Baseline | N-phenyl analog (CAS 400086-12-6): MW = 407.68 g/mol; XLogP = 4.5 (calculated by Chem960) |
| Quantified Difference | ΔMW = -36.04 g/mol (-8.8%); ΔXLogP ≈ -1.0 (estimated) |
| Conditions | Calculated physicochemical properties; no experimental measurement context available |
Why This Matters
Lower molecular weight and lower LogP are favorable for drug-likeness and can be a discriminating factor when selecting a lead compound for further optimization where pharmacokinetic properties are paramount.
